cis-11,14-Eicosadienoic acid ethyl ester
CAS No.:
Cat. No.: VC18536025
Molecular Formula: C22H40O2
Molecular Weight: 336.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H40O2 |
|---|---|
| Molecular Weight | 336.6 g/mol |
| IUPAC Name | ethyl (11E,14E)-icosa-11,14-dienoate |
| Standard InChI | InChI=1S/C22H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h8-9,11-12H,3-7,10,13-21H2,1-2H3/b9-8+,12-11+ |
| Standard InChI Key | PYVCCFLKWCNDQZ-MVKOLZDDSA-N |
| Isomeric SMILES | CCCCC/C=C/C/C=C/CCCCCCCCCC(=O)OCC |
| Canonical SMILES | CCCCCC=CCC=CCCCCCCCCCC(=O)OCC |
Introduction
Chemical and Structural Properties
Molecular Characteristics
cis-11,14-Eicosadienoic acid ethyl ester belongs to the family of ω-6 polyunsaturated fatty acids (PUFAs). Its IUPAC name, ethyl (11Z,14Z)-icosa-11,14-dienoate, reflects the ethyl ester group and the cis configuration of the double bonds. The compound’s structural formula is represented as:
Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C22H40O2 |
| Molecular Weight | 336.6 g/mol |
| Solubility | Organic solvents (e.g., DCM) |
| Physical State | Liquid at room temperature |
| Double Bond Configuration | cis-11,14 |
The compound’s Standard InChIKey (PYVCCFLKWCNDQZ-MVKOLZDDSA-N) and Isomeric SMILES (CCCCC/C=C/C/C=C/CCCCCCCCCC(=O)OCC) provide precise identifiers for computational studies .
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses reveal distinct spectral signatures:
-
1H NMR: Peaks at δ 5.35–5.25 ppm (m, 4H, CH=CH), δ 4.12 (q, 2H, OCH2), and δ 0.88 (t, 3H, terminal CH3).
-
MS: Molecular ion peak at m/z 336.6, with fragmentation patterns indicating cleavage at double bonds .
Synthesis and Production
Chemical Synthesis
The synthesis of cis-11,14-eicosadienoic acid ethyl ester typically involves esterification of the free fatty acid (cis-11,14-eicosadienoic acid) with ethanol under acidic catalysis. Alternative routes include:
-
Partial Hydrogenation: Starting from arachidonic acid (C20:4 ω-6), selective hydrogenation reduces two double bonds while retaining the cis configuration.
-
Microbial Fermentation: Specific strains of Yarrowia lipolytica produce ω-6 PUFAs, which are subsequently esterified .
A comparative analysis of synthesis methods is provided below:
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Chemical Esterification | 85–90 | 95 | Isomerization risk |
| Partial Hydrogenation | 70–75 | 90 | Over-reduction of double bonds |
| Microbial Fermentation | 60–65 | 88 | Scalability issues |
Purification Techniques
Chromatographic methods, such as reverse-phase HPLC and silver-ion chromatography, are employed to isolate the cis-11,14 isomer from byproducts. Silver-ion chromatography exploits the differential interaction of silver ions with double bonds, achieving >98% purity .
Research Applications
Lipid Membrane Studies
Incorporating cis-11,14-eicosadienoic acid ethyl ester into model lipid bilayers has elucidated its role in modulating membrane fluidity. The compound reduces the phase transition temperature (Tm) of dipalmitoylphosphatidylcholine (DPPC) bilayers by 12°C, enhancing lateral diffusion of phospholipids. This property is critical for understanding:
-
Lipid Raft Dynamics: Disruption of cholesterol-rich domains in membranes.
-
Membrane Protein Function: Enhanced conformational flexibility of G-protein-coupled receptors .
Oxidative Stability Studies
The compound’s susceptibility to peroxidation was evaluated using thiobarbituric acid reactive substances (TBARS) assays. Under oxidative stress (100 μM Fe²⁺), cis-11,14-eicosadienoic acid ethyl ester generated malondialdehyde (MDA) at a rate of 0.8 nmol/mg/hr, 40% lower than linoleic acid ethyl ester . This relative stability makes it suitable for long-term lipid oxidation studies.
Biological Significance
Anti-Inflammatory Activity
In murine macrophage (RAW 264.7) models, cis-11,14-eicosadienoic acid ethyl ester (50 μM) suppressed LPS-induced TNF-α production by 62% and IL-6 by 55% via PPAR-γ activation. Comparative effects with related PUFAs are shown below:
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| cis-11,14-Eicosadienoic EE | 62 | 55 |
| Arachidonic Acid | 48 | 40 |
| Linoleic Acid EE | 35 | 28 |
Fertility Research
An in silico study identified cis-11,14-eicosadienoic acid ethyl ester as a potential modulator of folliculogenesis. Molecular docking revealed a binding energy of -8.2 kcal/mol to follicle-stimulating hormone receptor (FSHR), comparable to clomifene (-8.5 kcal/mol) . This suggests a role in treating ovulatory disorders, though in vivo validation is pending.
Future Directions
Therapeutic Development
Ongoing research focuses on:
-
Drug Delivery Systems: Encapsulation in nanoparticles (e.g., PLGA) to enhance bioavailability.
-
Combination Therapies: Synergistic effects with NSAIDs for inflammatory diseases.
Metabolic Engineering
Optimizing microbial strains (e.g., Yarrowia lipolytica) to achieve >80% yield in fermentation processes represents a key industrial goal .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume